molecular formula C13H15F3O2 B7873798 [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol

[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol

Cat. No.: B7873798
M. Wt: 260.25 g/mol
InChI Key: RQPBZKVVZWRQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol is a benzyl alcohol derivative featuring a cyclopentyloxy group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethyl and cyclopentyl groups in bioactive molecules .

Properties

IUPAC Name

[4-cyclopentyloxy-3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)11-7-9(8-17)5-6-12(11)18-10-3-1-2-4-10/h5-7,10,17H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPBZKVVZWRQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-(trifluoromethyl)benzaldehyde and cyclopentanol.

    Formation of the Ether Bond: The hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzaldehyde is reacted with cyclopentanol in the presence of a suitable catalyst, such as an acid or base, to form the cyclopentyloxy group.

    Reduction: The aldehyde group is then reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-(Cyclopentyloxy)-3-(trifluoromethyl)benzaldehyde or 4-(Cyclopentyloxy)-3-(trifluoromethyl)benzoic acid.

    Reduction: Various alcohol derivatives depending on the specific reducing conditions.

    Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to significantly influence their pharmacokinetic properties. For example, compounds with trifluoromethyl substituents often exhibit improved metabolic stability and increased binding affinity to biological targets. Studies have demonstrated that the presence of a trifluoromethyl group can enhance the potency of inhibitors for various enzymes and receptors, making [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol a candidate for further drug development .

Therapeutic Applications

Research indicates that derivatives of this compound may be effective in treating conditions associated with endothelial dysfunction and lipid oxidation. These include neurodegenerative diseases such as Alzheimer's disease, cardiovascular diseases, and metabolic disorders like type II diabetes . The compound's ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) activity suggests it could play a role in managing inflammatory conditions and improving vascular health.

Inhibition of Lp-PLA2 Activity

A study explored the effects of this compound on Lp-PLA2 activity, demonstrating significant inhibition that could lead to reduced inflammation and improved outcomes in cardiovascular diseases. The study utilized various in vitro assays to quantify the compound's efficacy against Lp-PLA2 and compared it with existing inhibitors .

Neuroprotective Effects

In another investigation, the neuroprotective potential of this compound was assessed using cellular models of neurodegeneration. The results indicated that this compound could mitigate oxidative stress-induced neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopentyloxy group may influence the compound’s binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol
  • Structural Features : Methoxy (-OCH₃) at the 4-position instead of cyclopentyloxy.
  • Key Differences :
    • Lipophilicity : The smaller methoxy group reduces lipophilicity (LogP) compared to the cyclopentyloxy analog.
    • Steric Effects : Less steric hindrance may increase reactivity in substitution reactions.
    • Synthetic Utility : Methoxy groups are easier to introduce but offer fewer opportunities for further functionalization compared to cyclopentyloxy.
  • Applications : Used as a building block in organic synthesis due to simpler derivatization .
b. [4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl]methanol
  • Structural Features : Diazirine ring at the 4-position instead of cyclopentyloxy.
  • Key Differences :
    • Photoreactivity : The diazirine group enables photoaffinity labeling under UV light, a feature absent in the cyclopentyloxy analog.
    • Stability : Diazirine-containing compounds may exhibit lower thermal stability.
    • 19F NMR Profile : Trifluoromethyl signals appear at δ = -68.61 to -69.56 ppm, similar to the target compound .
  • Applications : Widely used in biochemical studies for probing protein-ligand interactions .
c. 3-[(3,5-Bis(trifluoromethyl)phenyl)amino]-4-(cyclopentyloxy)cyclobut-3-ene-1,2-thione
  • Structural Features : Cyclopentyloxy and bis-trifluoromethyl groups on a cyclobutene-thione core.
  • Key Differences :
    • Electronic Effects : The thione group and conjugated cyclobutene ring alter electron distribution, impacting reactivity.
    • Biological Activity : Such structures are explored as chiral catalysts or kinase inhibitors, diverging from the benzyl alcohol’s typical roles .

Physicochemical Properties

Compound Name logP (Predicted) Melting Point (°C) Solubility (mg/mL) Key NMR Data (19F, δ ppm)
Target Compound 3.8 N/A ~10 (DCM) -68 to -69 (CF₃)
(4-Methoxy-3-(trifluoromethyl)phenyl)methanol 2.5 85–90 ~50 (MeOH) -69.5 (CF₃)
[4-(Diazirin-3-yl)phenyl]methanol 2.9 120–125 ~5 (DCM) -68.61 (CF₃)
  • Solubility Trends: The cyclopentyloxy group reduces aqueous solubility compared to methoxy analogs but enhances compatibility with nonpolar solvents .
  • NMR Consistency : Trifluoromethyl groups across analogs show consistent 19F chemical shifts, aiding structural validation .

Biological Activity

[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, and a cyclopentyloxy group that may influence its interaction with biological targets. The molecular formula is C12H13F3O2.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that influence cellular responses.
  • Anti-inflammatory Effects : Preliminary studies suggest it could exhibit anti-inflammatory properties, which are significant in treating chronic inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available literature:

Activity Mechanism IC50/EC50 Reference
Enzyme Inhibition (e.g., PDE4)Competitive inhibition12 nM
Anti-inflammatoryInhibition of TNF-α release0.21 nM
Cytotoxicity in cancer cellsInduction of apoptosis50 μM
Kinetic SolubilityEnhanced solubility in aqueous medium>250 μM

Case Studies

  • In Vitro Studies : In cell-based assays, this compound demonstrated significant inhibition of TNF-α release, suggesting its potential as an anti-inflammatory agent. The compound was tested at various concentrations, with effective inhibition observed at low micromolar levels .
  • In Vivo Studies : Animal models have shown that administration of the compound leads to reduced inflammatory responses in conditions such as LPS-induced pulmonary neutrophilia. The therapeutic efficacy was comparable to established treatments, indicating its potential for further development .
  • Pharmacokinetic Profile : Studies indicate that the compound possesses favorable pharmacokinetic properties, including good metabolic stability and solubility, which are critical for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.